2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thiol intermediate.
Thioether formation: The oxadiazole-2-thiol intermediate is then reacted with a benzyl halide to introduce the phenylthio group.
Acetamide formation: Finally, the phenoxy group is introduced through a nucleophilic substitution reaction with phenoxyacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The phenylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenoxy group can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-phenylacetamide: Known for its anticancer activity.
2-phenoxy-N-(4-chlorophenyl)acetamide: Exhibits antimicrobial properties.
2-phenoxy-N-(4-methoxyphenyl)acetamide: Studied for its anti-inflammatory effects.
Uniqueness
2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide stands out due to the presence of the oxadiazole ring and the phenylthio group, which confer unique biological activities and potential therapeutic applications. The combination of these functional groups can enhance the compound’s efficacy and selectivity compared to other similar compounds.
Properties
IUPAC Name |
2-phenoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(11-22-13-7-3-1-4-8-13)18-17-20-19-16(23-17)12-24-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZVTOHKLLLDHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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